

6-Chloro-2-iodo-1-methyl-1H-indole synthesis pathway.

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Compound of Interest

Compound Name: 6-Chloro-2-iodo-1-methyl-1H-indole

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An In-Depth Technical Guide to the Synthesis of **6-Chloro-2-iodo-1-methyl-1H-indole**

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of **6-chloro-2-iodo-1-methyl-1H-indole**, a key heterocyclic building block for research and development in medicinal chemistry and materials science. The presented methodology is a robust, multi-step process designed for high fidelity and regiochemical control. The synthesis proceeds through three core transformations: (1) construction of the 6-chloro-1H-indole scaffold via the classic Fischer indole synthesis, (2) N-methylation to protect the indole nitrogen and activate the C2 position, and (3) a highly regioselective C2-iodination achieved through directed ortho-metalation. This document elucidates the mechanistic rationale behind each synthetic step, provides detailed experimental protocols, and offers expected outcomes to guide researchers in its successful implementation.

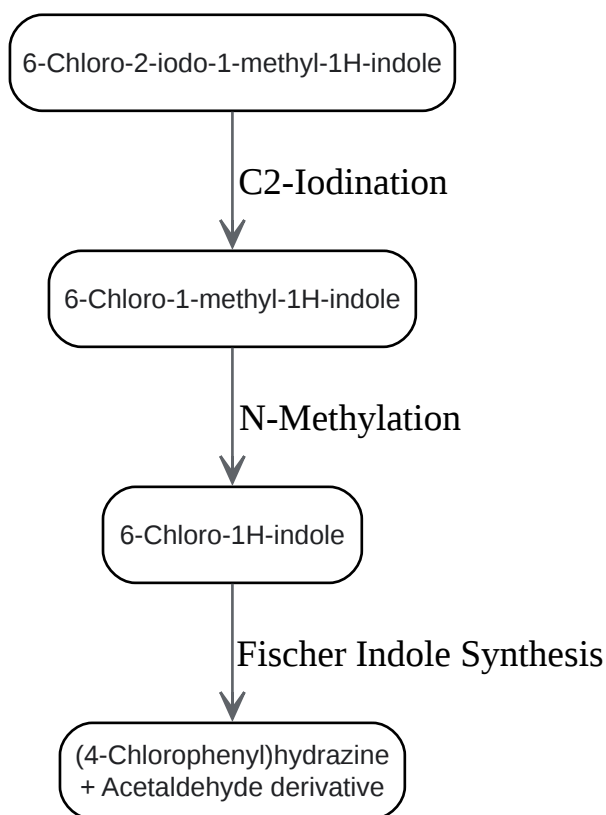
Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents.^[1] Specifically, halogenated and functionalized indoles serve as versatile intermediates for creating complex molecular architectures through cross-coupling reactions. The target molecule, **6-chloro-2-iodo-1-methyl-1H-indole**, is of significant interest as it possesses three distinct points for further chemical modification: the chloro-substituted benzene ring, the highly reactive iodo-group at the C2 position, and the N-

methylated pyrrole ring. The C2-iodo functionality is particularly valuable for introducing substituents via palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings.[2][3][4] This guide presents a logical and efficient pathway to access this valuable intermediate from commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach to **6-chloro-2-iodo-1-methyl-1H-indole** involves disconnecting the molecule at its most synthetically accessible bonds. The C-I bond at the 2-position is a prime candidate for disconnection, leading back to the C2-unsubstituted precursor. The N-methyl group can be removed to reveal the parent indole, which itself can be deconstructed via the well-established Fischer indole synthesis.



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Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the 6-Chloro-1H-indole Core via Fischer Indolization

The Fischer indole synthesis is a robust and historic reaction that forms the indole ring from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][5] This method remains one of the most versatile and widely used approaches for constructing the indole scaffold.[6]

Mechanistic Overview

The reaction proceeds through several key steps:

- **Hydrazone Formation:** The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.
- **Tautomerization:** The hydrazone tautomerizes to its enamine isomer.
- **[7][7]-Sigmatropic Rearrangement:** Under acidic catalysis, the enamine undergoes a concerted[7][7]-sigmatropic rearrangement, which is the key bond-forming step.[8][9]
- **Rearomatization & Cyclization:** The resulting intermediate loses a proton to regain aromaticity, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.
- **Ammonia Elimination:** The final step involves the acid-catalyzed elimination of ammonia to yield the stable, aromatic indole ring.[9]



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Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 6-Chloro-1H-indole

This protocol is adapted from established principles of the Fischer indole synthesis.

- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 100 mmol).
- **Reaction Initiation:** To the flask, add a solution of pyruvic acid (8.81 g, 100 mmol) in ethanol (100 mL). The mixture will likely warm up and change color.
- **Hydrazone Formation:** Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenylhydrazone intermediate.
- **Cyclization:** Slowly and carefully add concentrated sulfuric acid (20 mL) to the mixture. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).
- **Work-up:** Cool the reaction mixture to room temperature and pour it carefully over 500 g of crushed ice. A precipitate should form. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
- **Isolation:** Filter the solid precipitate using a Büchner funnel, wash it thoroughly with cold water, and dry it under vacuum. The crude product is 6-chloro-1H-indole-2-carboxylic acid.
- **Decarboxylation:** Place the crude carboxylic acid into a flask suitable for distillation. Heat the solid under vacuum. The product, 6-chloro-1H-indole, will sublime. Alternatively, heat the acid in quinoline with a catalytic amount of copper powder until CO₂ evolution ceases, then distill the product under reduced pressure.
- **Purification:** The crude 6-chloro-1H-indole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Parameter	Expected Value	Reference
Appearance	White to off-white solid	[10]
Melting Point	88-91 °C	[10]
Molecular Weight	151.60 g/mol	[10]
Yield	60-75% (over 2 steps)	Typical for this reaction sequence

Part 2: N-Methylation of 6-Chloro-1H-indole

The indole N-H proton is weakly acidic ($\text{pK}_a \approx 17$) and can be removed by a suitable base. The resulting indolide anion is a potent nucleophile that readily reacts with electrophiles like methyl iodide. This step is crucial as the N-substituent directs subsequent electrophilic attack or metalation to the C2 position.

Experimental Protocol: Synthesis of 6-Chloro-1-methyl-1H-indole

- **Setup:** To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.8 g, 70 mmol) in anhydrous N,N-dimethylformamide (DMF, 80 mL).
- **Deprotonation:** Cool the suspension to 0°C in an ice bath. Add a solution of 6-chloro-1H-indole (7.6 g, 50 mmol) in anhydrous DMF (20 mL) dropwise over 30 minutes. Hydrogen gas will evolve. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.
- **Methylation:** Add methyl iodide (MeI, 9.9 g, 70 mmol) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
- **Quenching:** Carefully quench the reaction by slowly adding 100 mL of cold water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
- **Washing:** Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-chloro-1-methyl-1H-indole as a pure solid or oil.

Parameter	Expected Value	Reference
Appearance	Solid or oil	[11][12]
Molecular Formula	C ₉ H ₈ ClN	[11]
Molecular Weight	165.62 g/mol	[11]
Yield	>90%	Typical for this reaction

Part 3: Regioselective C2-Iodination

Direct electrophilic iodination of indoles typically occurs at the electron-rich C3 position. To achieve exclusive iodination at the C2 position, a directed ortho-metalation (DoM) strategy is employed. This involves deprotonation at the C2 position with a strong organolithium base, facilitated by the coordinating effect of the N-methyl group, followed by quenching the resulting C2-lithiated species with an iodine source.

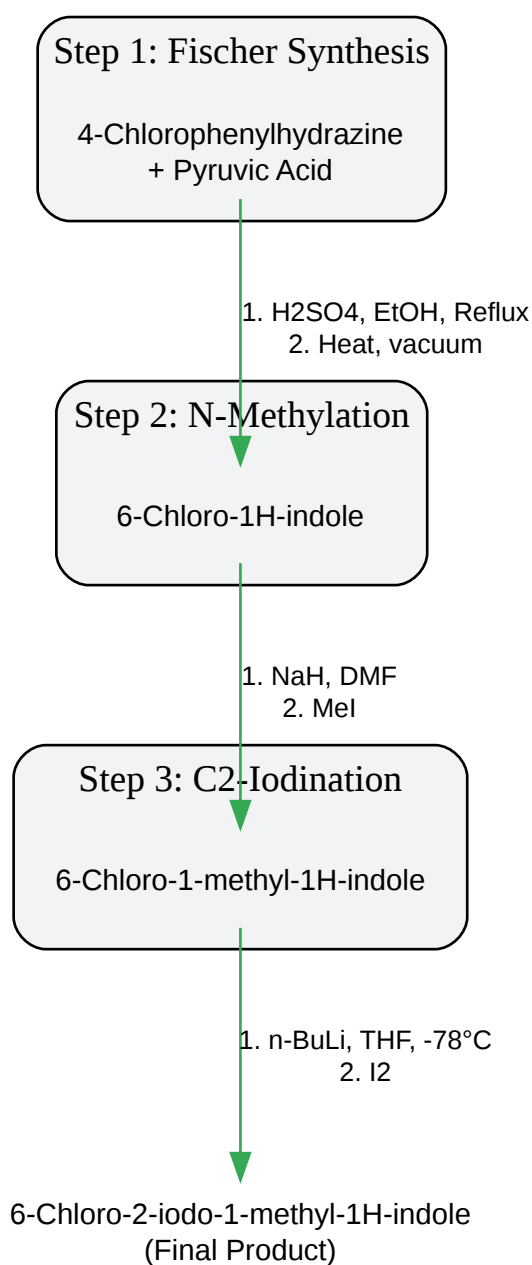
Experimental Protocol: Synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole

- **Setup:** To a flame-dried 250 mL Schlenk flask under an inert atmosphere (Argon), add a solution of 6-chloro-1-methyl-1H-indole (6.62 g, 40 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
- **Lithiation:** Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 27.5 mL, 44 mmol) dropwise via syringe over 30 minutes. The solution may change color, indicating the formation of the lithiated species. Stir the mixture at -78°C for 1 hour.
- **Iodination:** Prepare a solution of iodine (I₂, 11.2 g, 44 mmol) in anhydrous THF (40 mL). Add this iodine solution dropwise to the lithiated indole at -78°C.
- **Warming & Quenching:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.
- **Extraction:** Extract the mixture with diethyl ether (3 x 75 mL).

- **Washing & Drying:** Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and remove the solvent in vacuo.
- **Purification:** The crude product can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

Parameter	Expected Value	Reference
Appearance	Solid	[13]
Molecular Formula	$\text{C}_9\text{H}_7\text{ClIN}$	[13]
Molecular Weight	291.52 g/mol	Calculated
Yield	75-85%	Typical for DoM protocols

Overall Synthesis Pathway and Summary



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Caption: Complete synthetic workflow from starting materials to the final product.

Safety and Handling

- **Strong Acids:** Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

- Sodium Hydride & n-Butyllithium: These reagents are pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere using anhydrous solvents and proper Schlenk line or glovebox techniques.
- Methyl Iodide: MeI is a toxic and carcinogenic alkylating agent. Handle only in a well-ventilated fume hood with appropriate gloves.
- Iodine: Iodine is corrosive and can cause stains and burns. Avoid inhalation of vapors.
- Solvents: DMF, THF, and hexanes are flammable. Work away from ignition sources. DMF is a potent liver toxin and should be handled with care.

Conclusion

The synthesis of **6-chloro-2-iodo-1-methyl-1H-indole** is reliably achieved through a three-part sequence involving Fischer indolization, N-methylation, and directed C2-iodination. This guide provides a detailed framework, explaining the causality behind the chosen reactions and offering robust protocols. By leveraging classic and modern synthetic techniques, this pathway delivers a high-value, functionalized indole intermediate, opening avenues for further exploration in drug development and materials science.

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